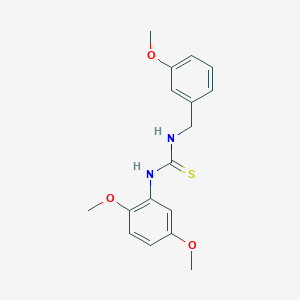
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea in lab experiments.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been synthesized through various methods, and its mechanism of action has been studied extensively. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be increased through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential toxicity and safety profiles.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Clé InChI |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)


![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)




